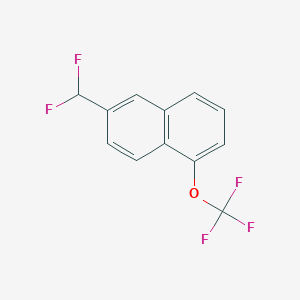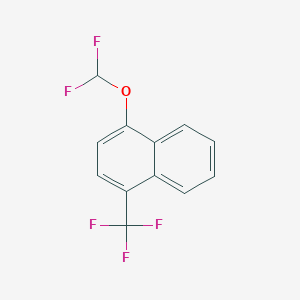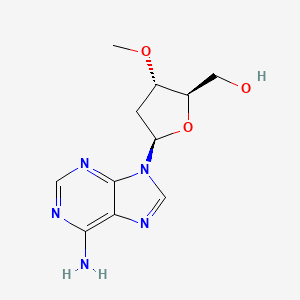
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(((1H-imidazol-4-il)metil)(bencil)amino)etanol es un compuesto que pertenece a la clase de derivados del imidazol. El imidazol es una unidad heterocíclica de cinco miembros que contiene tres átomos de carbono y dos átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-(((1H-imidazol-4-il)metil)(bencil)amino)etanol generalmente implica la reacción de derivados del imidazol con bencilamina y etanolamina bajo condiciones específicas. Un método común implica el uso de una adición catalizada por níquel a un nitrilo, seguido de proto-desmetalación, tautomerización y ciclación deshidratante . Las condiciones de reacción son lo suficientemente suaves como para incluir una variedad de grupos funcionales, incluidos haluros de arilo y heterociclos aromáticos .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para obtener el producto final en su forma de sal de clorhidrato.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-(((1H-imidazol-4-il)metil)(bencil)amino)etanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos como cloro o bromo en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-imidazol, mientras que la reducción puede producir derivados de imidazol con grupos funcionales reducidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(((1H-imidazol-4-il)metil)(bencil)amino)etanol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(((1H-imidazol-4-il)metil)(bencil)amino)etanol implica su interacción con objetivos moleculares y vías específicos. El anillo de imidazol puede interactuar con varias enzimas y receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Clemizol: Un agente antihistamínico con una estructura de imidazol similar.
Omeprazol: Un agente antiulceroso que contiene un anillo de imidazol.
Metronidazol: Un agente antibacteriano y antiprotozoario con un núcleo de imidazol.
Singularidad
El clorhidrato de 2-(((1H-imidazol-4-il)metil)(bencil)amino)etanol es único debido a su combinación específica de grupos funcionales, que confieren distintas actividades biológicas y reactividad química. Su capacidad de sufrir varias reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y la industria .
Propiedades
Número CAS |
1082734-78-8 |
|---|---|
Fórmula molecular |
C13H18ClN3O |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12;/h1-5,8,11,17H,6-7,9-10H2,(H,14,15);1H |
Clave InChI |
MDTIEFLPERDTSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)











![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
